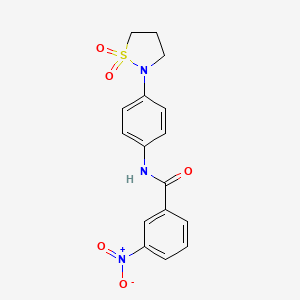

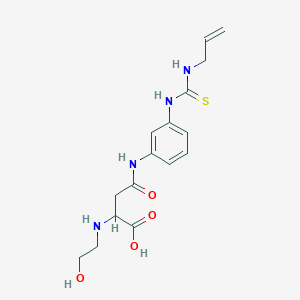

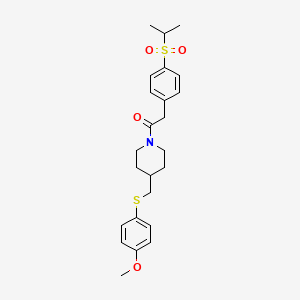

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a compound that likely features a benzofuran core, which is a common structural motif in various chemical entities with potential biological activities. The compound appears to be a benzofuran carboxamide derivative, which suggests it could have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach utilizes base-controlled cyclization of N-phenoxyamides with TIPS-EBX to selectively construct benzofuran derivatives under metal-free conditions . These methods highlight the versatility of N-phenoxyamides as reagents in the synthesis of benzofuran compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran motif, which can be further functionalized to introduce additional pharmacophores. The compound likely contains a benzofuran core with a carboxamide group and additional substituents, such as the 3,4-dimethoxyphenyl and phenoxyacetamido groups, which could influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The synthesis of benzofuran-2-carboxamide derivatives, for example, involves reactions such as hydrolysis and amidation, followed by reactions with benzyl halides to afford target compounds . The Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates is another example of a chemical reaction involving benzofuran derivatives, leading to the formation of benzofuran-2(3 H)-ones with exocyclic enamino motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxamide groups and substituents like dimethoxyphenyl and phenoxy groups can affect properties such as solubility, melting point, and reactivity. The specific properties of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would need to be determined experimentally, but it can be inferred that the compound may exhibit interesting cholinesterase inhibitory activity and effects on Aβ self-aggregation, as observed in related benzofuran carboxamide derivatives .

科学的研究の応用

Synthesis and Chemical Characterization

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and its derivatives are often synthesized for their potential applications in various fields including pharmaceuticals and materials science. For example, Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis, characterization, and antimicrobial evaluation of similar compounds, showcasing their relevance in developing new antimicrobial agents. Their research emphasizes the importance of structural modification and characterization in enhancing biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

Compounds with a benzofuran core, such as N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, often undergo biological evaluation to determine their potential as therapeutic agents. For instance, the synthesis and biological evaluation of certain nucleoside and nucleotide derivatives of related compounds have been investigated for their antiviral and cytostatic activities in cell culture, providing insights into their potential medical applications (Petrie et al., 1986).

Material Science Applications

The structural features of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, including the benzofuran moiety and amide linkages, make it a candidate for material science research. Compounds with similar structures have been used in the synthesis of novel polymers and materials with specific properties. For example, Hsiao and colleagues (2000) worked on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from similar phenolic compounds, highlighting the versatility of such compounds in material synthesis (Hsiao, Yang, & Chen, 2000).

Molecular Docking Studies

Molecular docking studies are often conducted to understand the interaction between compounds like N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and biological targets. These studies can provide valuable insights into the potential therapeutic applications of such compounds. Talupur, Satheesh, and Chandrasekhar (2021) included molecular docking in their evaluation of similar compounds, demonstrating the utility of computational methods in drug discovery processes (Talupur, Satheesh, & Chandrasekhar, 2021).

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUSJDLBFBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

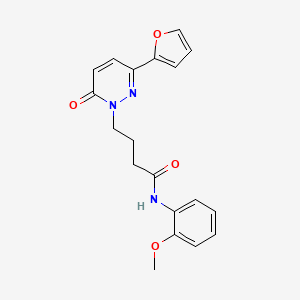

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)

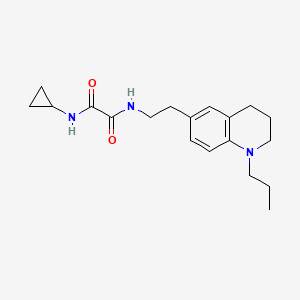

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2530153.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)